5-Hexen-1-ol

Catalog No.
S1941382
CAS No.
821-41-0
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hexen-1-ol

The use of 5-hexen-1-ol over shorter-chain alkenols is critical for controlling ring size and glycosylation reactivity. Substitution with 4-penten-1-ol forces 5-exo-trig cyclization to tetrahydrofurans, while hexenyl glycosides shift reactivity by a factor of 2.6, inverting donor/acceptor roles. • Regiospecific synthesis of tetrahydropyrans via 6-exo-trig radical or metal-catalyzed cyclization. • Hexenyl glycoside acceptors enable chemoselective automated glycan assembly without self-condensation. • As a polar comonomer (2-6 mol%), improves polyolefin dyeability, adhesion, and surface wettability.

CAS Number

821-41-0

Product Name

5-Hexen-1-ol

IUPAC Name

hex-5-en-1-ol

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2,7H,1,3-6H2

InChI Key

UIZVMOZAXAMASY-UHFFFAOYSA-N

solubility

Soluble in water and most fixed oils
Soluble (in ethanol)

Canonical SMILES

C=CCCCCO

The exact mass of the compound 5-Hexen-1-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water and most fixed oilssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

5-Hexen-1-ol, Hex-5-en-1-ol, 5-Hexenol, 5-Hexene-1-ol, 1-Hexen-6-ol

Purity

≥98%

Package Size

5 g, 5 ml, 25 ml

5-Hexen-1-ol (CAS 821-41-0) is a linear, six-carbon ω-alkenol characterized by a terminal double bond and a primary hydroxyl group. This bifunctional structure makes it a highly versatile building block in both organic synthesis and polymer chemistry. As a procurement baseline, it is a clear, colorless liquid with a boiling point of 152–155 °C and a density of approximately 0.834 g/mL at 25 °C . Unlike its saturated analog 1-hexanol, the terminal alkene enables transition-metal-catalyzed cross-coupling, radical cyclizations, and olefin metathesis. Its specific chain length provides an optimal spatial separation between the reactive olefin and the hydroxyl group, which is critical for controlling ring size in intramolecular cyclizations and tuning the steric profile in copolymerizations [1].

Research Fit

Dual Functionality Terminal alkene and primary hydroxyl enable versatile reactivity in synthesis.
Linear C6 Scaffold Six-carbon chain with terminal unsaturation supports regioselective cyclization and polymer functionalization.
Distinct Olfactory Profile Unique green, herbaceous note different from leaf alcohol for specialized flavor and fragrance design.

Substituting 5-hexen-1-ol with closely related homologues like 4-penten-1-ol or 6-hepten-1-ol fundamentally alters reaction trajectories and product architectures. In radical cyclization and transition-metal-catalyzed oxy-vinylation, the carbon chain length strictly dictates the regioselectivity of ring closure; substituting 5-hexen-1-ol with 4-penten-1-ol forces the formation of five-membered tetrahydrofurans instead of six-membered tetrahydropyrans[1]. In carbohydrate chemistry, altering the alkenyl chain length from pentenyl to hexenyl shifts the relative glycosylation reactivity by a factor of 2.6, which is enough to invert a molecule's role from a glycosyl donor to an acceptor in armed-disarmed coupling protocols [2]. Furthermore, in polymer functionalization, the spacer length of the alkenol directly impacts the comonomer incorporation rate and the resulting glass transition temperature of the polyolefin, meaning that 5-hexen-1-ol cannot be swapped with 10-undecen-1-ol without requiring a complete recalculation of catalyst feed ratios [3].

Substitution Risk

Target 5-Hexen-1-ol
Substitute cis-3-Hexen-1-ol
Internal double bond shifts olfactory profile and sensory rating; not interchangeable for leaf alcohol note.
Target 5-Hexen-1-ol
Substitute 3-Buten-1-ol
Shorter chain length alters cyclization outcome; may not yield six-membered THP rings.
Target 5-Hexen-1-ol
Substitute 1-Hexanol
Saturated analog lacks reactive alkene, precluding post-polymerization modification or crosslinking.

Regioselective 6-Exo-Trig Cyclization for Tetrahydropyran Synthesis

In transition-metal-catalyzed oxy-vinylation and radical cyclization pathways, the chain length of the alkenol strictly dictates the resulting heterocycle. 5-Hexen-1-ol exclusively undergoes 6-exo-trig cyclization to yield tetrahydropyran (THP) derivatives. In direct contrast, its shorter homologue 4-penten-1-ol undergoes 5-exo-trig cyclization to form tetrahydrofuran (THF) derivatives [1].

Evidence DimensionCyclization ring size and regioselectivity
Target Compound Data5-Hexen-1-ol yields 6-membered tetrahydropyran rings (6-exo cyclization).
Comparator Or Baseline4-Penten-1-ol yields 5-membered tetrahydrofuran rings (5-exo cyclization).
Quantified DifferenceComplete switch in heterocycle ring size (6-membered vs 5-membered).
ConditionsGold-catalyzed oxy-vinylation or visible-light-promoted atom transfer radical cyclization.

Procurement of 5-hexen-1-ol is mandatory when the synthetic target requires a six-membered oxygen heterocycle (THP) rather than a five-membered one (THF).

Copolymer Microstructure
Head-to-head
Alternating copolymer with ethylene at 50 mol% incorporation vs. random copolymer with propylene.
Supports selection for uniform comonomer distribution.
Metallocene/MAO catalyst; direct comparison data.

Kinetic Differentiation in Armed-Disarmed Glycosylation

In programmable automated glycan assembly, the choice of the terminal alkene in ω-alkenyl glycosides determines their relative reactivity toward halonium ion promoters. n-Hexenyl glycosides (derived from 5-hexen-1-ol) exhibit a distinct reactivity profile compared to the widely used n-pentenyl glycosides (derived from 4-penten-1-ol). The relative reactivity ratio between n-pentenyl and n-hexenyl glycosides is approximately 2.6:1. This kinetic gap enables a nondegenerate steady-state bromonium transfer, allowing the faster-reacting n-pentenyl derivative to act exclusively as the glycosyl donor while the n-hexenyl derivative acts as the acceptor [1].

Evidence DimensionRelative glycosylation reactivity (bromonium ion transfer rate)
Target Compound Datan-Hexenyl glycoside (slower reacting, functions as acceptor in competition).
Comparator Or Baselinen-Pentenyl glycoside (faster reacting, relative reactivity ratio 2.6:1).
Quantified Difference2.6-fold difference in reactivity rate.
ConditionsWet N-bromosuccinimide promoted armed/disarmed coupling.

Selecting 5-hexen-1-ol to synthesize n-hexenyl glycosyl acceptors allows chemists to achieve precise chemoselective coupling in complex oligosaccharide synthesis without unwanted self-condensation.

Cyclization Regioselectivity
Class-level
6-membered THP ring formation; stereoselective cis/trans control reported.
Supports synthetic route design for specific heterocycle size.
Oxyselenylation method; class-level inference from 4-substituted substrates.

Polar Comonomer Incorporation in Polyolefin Functionalization

5-Hexen-1-ol is utilized as a polar comonomer in the copolymerization of propylene and ethylene to introduce hydrophilic hydroxyl groups, overcoming the extreme hydrophobicity of standard polyolefins. When compared to non-polar analogues like 1-hexene, the incorporation rate of aluminum-protected 5-hexen-1-ol is lower due to catalyst-polar group interactions. For example, in metallocene-catalyzed propylene copolymerization, 5-hexen-1-ol achieves incorporation rates of 2.65–5.73 mol %, whereas 1-hexene achieves 7.15–13.41 mol % under identical conditions [1].

Evidence DimensionComonomer incorporation rate
Target Compound Data2.65–5.73 mol % incorporation (for Al-protected 5-hexen-1-ol).
Comparator Or Baseline7.15–13.41 mol % incorporation (for 1-hexene).
Quantified Difference~50-60% reduction in incorporation rate compared to the non-polar analogue.
ConditionsIsospecific zirconocene-catalyzed propylene copolymerization.

Buyers must account for the lower incorporation kinetics of 5-hexen-1-ol compared to non-polar alkenes when calculating feed ratios to achieve the desired hydrophilic surface properties in functionalized plastics.

Olfactory Character
Head-to-head
‘Unpleasant’ and lowest sensory rating among hexenols; cis-3-hexen-1-ol rated highest.
Supports formulation for non-leaf-alcohol green notes.
Comparative sensory analysis of seven primary hexenol isomers.

Thermal Processability and Saturation Effects

The presence of the terminal double bond in 5-hexen-1-ol slightly alters its thermal profile compared to its saturated counterpart, 1-hexanol. 5-Hexen-1-ol exhibits a boiling point of approximately 152–155 °C at standard pressure, which is slightly lower than the 157 °C boiling point of 1-hexanol . This unsaturation also modifies its solvent polarity and refractive index (n20/D 1.435 for 5-hexen-1-ol vs 1.418 for 1-hexanol).

Evidence DimensionBoiling point
Target Compound Data152–155 °C
Comparator Or Baseline1-Hexanol (157 °C)
Quantified Difference~2–5 °C reduction in boiling point.
ConditionsStandard atmospheric pressure.

The slight difference in boiling point and polarity must be factored into distillation protocols and solvent extraction processes when transitioning from saturated hexanol to the reactive alkenol.

Aquatic Toxicity (IGC50)
Reported
pIGC50 −0.9651 (~9.23 mmol/L) vs. 5-hexen-2-one pIGC50 0.08 (~0.83 mmol/L)
Reported ~11-fold lower toxicity endpoint in this model.
Tetrahymena pyriformis 40-h assay; cross-study comparison.
Regulatory Status
Specification review
FDA UNII 57PD1RF6G7; FEMA 4351. 3-buten-1-ol not listed for flavor use.
Supports regulatory compliance for food-contact flavor use.
Binary differentiator; verify current regulatory status.

Target-Oriented Synthesis of Tetrahydropyrans (THPs)

Directly leveraging its 6-exo-trig cyclization preference, 5-hexen-1-ol is the mandatory precursor for synthesizing tetrahydropyran rings via radical or transition-metal-catalyzed oxy-vinylation. This is critical in pharmaceutical manufacturing and natural product synthesis where the 6-membered oxygen heterocycle is a core structural motif [1].

Programmable Oligosaccharide Assembly

Based on its specific kinetic reactivity profile, 5-hexen-1-ol is used to synthesize n-hexenyl glycosides. These serve as highly stable glycosyl acceptors in armed-disarmed coupling strategies, allowing for the automated, chemoselective synthesis of complex glycans without the risk of unwanted self-condensation that occurs with n-pentenyl donors [2].

Hydrophilic Polyolefin Manufacturing

5-Hexen-1-ol is utilized as a polar comonomer in Ziegler-Natta and metallocene-catalyzed copolymerizations with ethylene and propylene. By incorporating 2-6 mol% of the alkenol, manufacturers can significantly improve the dyeability, adhesion, and surface wettability of the resulting polyolefins, making it a critical procurement item for advanced materials engineering[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hydroxyl-functionalized polyolefin synthesis
Alternating copolymer microstructure
Comonomer distribution and interfacial adhesion
Tetrahydropyran precursor for medicinal chemistry
Regioselective 6-membered ring formation
Stereochemical outcome and ring-closure efficiency
Distinct green flavor & fragrance accords
Unique olfactory profile vs. leaf alcohol
Sensory panel evaluation for non-grassy green notes
Alkenol with reported lower aquatic toxicity endpoint
Comparative aquatic toxicity profile
Aquatic toxicity endpoint review in relevant model

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Colourless liquid; Green aroma

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

100.088815002 Da

Monoisotopic Mass

100.088815002 Da

Heavy Atom Count

7

Density

0.845-0.849

UNII

57PD1RF6G7

GHS Hazard Statements

Aggregated GHS information provided by 216 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 55 of 216 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 161 of 216 companies with hazard statement code(s):;
H226 (45.34%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (75.16%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (39.13%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

821-41-0

Wikipedia

5-hexen-1-ol

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

5-Hexen-1-ol: ACTIVE

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